molecular formula C12H10N4O2S2 B2745287 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941927-64-6

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2745287
CAS No.: 941927-64-6
M. Wt: 306.36
InChI Key: DZRBBKFPESSCLW-UHFFFAOYSA-N
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Description

The 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule designed for biochemical research. This acetamide-functionalized derivative is based on a thiazolo[4,5-d]pyridazine scaffold, a privileged structure in medicinal chemistry known for its potential to interact with a range of biological targets. Compounds featuring this core structure have been identified as key scaffolds in the development of inhibitors for various kinases, which are critical regulators of the cell cycle and signal transduction . Specifically, closely related N-methyl-sulfonamide analogues have been investigated for their activity against cyclin-dependent kinase 2 (CDK2), a prominent target in oncology and disease research . The incorporation of the thiophen-2-yl moiety and the acetamide side chain in this molecule is intended to modulate its physicochemical properties and binding affinity, making it a valuable tool for researchers exploring structure-activity relationships (SAR), optimizing lead compounds, and investigating novel mechanisms of action in cellular models. Its primary research value lies in its application for probing kinase function and related pathways in experimental settings.

Properties

IUPAC Name

2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-6-14-10-11(20-6)9(7-3-2-4-19-7)15-16(12(10)18)5-8(13)17/h2-4H,5H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRBBKFPESSCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a pyridazine ring can be reacted with a thioamide to form the thiazolopyridazine structure.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or alcohols can replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.

    Substitution: Amines, alcohols, under basic conditions or using catalysts like palladium.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: Its electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Industry: It can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridazine core can interact with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Substituents Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Reference
Target Compound Thiazolo[4,5-d]pyridazinone 7-(thiophen-2-yl), 2-methyl, 5-acetamide ~331.4* Antiviral (inferred)
N-(4-Chlorophenyl) acetamide derivative Thiazolo[4,5-d]pyridazinone 7-(thiophen-2-yl), 2-methyl, 5-(4-chlorophenyl)acetamide ~410.9 Not reported; likely enhanced receptor affinity
7-(p-Tolyl) analog Thiazolo[4,5-d]pyridazinone 7-(p-tolyl), 2-methyl, 5-acetamide ~345.4* Unreported; increased lipophilicity
4-Benzenesulfonamide derivative Thiazolo[4,5-d]pyridazinone 2,7-dimethyl, 5-benzenesulfonamide ~363.4 Enzyme inhibition (e.g., carbonic anhydrase)
5-Thioxo-7-phenyl thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine 7-phenyl, 5-thioxo, coumarin-linked ~534.5 Anticancer (DNA intercalation)
Ruzotolimod (INN) Thiazolo[4,5-d]pyrimidinone 5-amino, 3-O-acetyl-L-lyxo-heptofuranosyl ~425.4 Immunomodulatory (pharmaceutical use)

*Calculated based on analogous structures where exact data is unavailable.

Structural Modifications and Implications

(a) Substituent Effects at Position 7
  • Thiophen-2-yl vs.
  • Phenyl vs. Thiophen-2-yl : Phenyl groups (e.g., in pyrimidine derivatives) enhance rigidity but may reduce electronic diversity compared to thiophene’s heteroaromaticity .
(b) Functional Group Variations
  • Acetamide vs. Sulfonamide : The sulfonamide group in the benzenesulfonamide derivative (Table 1) is a stronger electron-withdrawing group, favoring interactions with enzymes like carbonic anhydrase. In contrast, acetamide offers balanced hydrophilicity .
  • Chlorophenyl Acetamide : The 4-chlorophenyl substituent () introduces steric bulk and electron-withdrawing effects, which may enhance target binding but could increase metabolic instability .
(c) Core Heterocycle Differences
  • Pyridazinone vs. Pyrimidinone: Pyridazinone (two adjacent nitrogen atoms) exhibits distinct electronic properties compared to pyrimidinone (separated nitrogens). Ruzotolimod’s pyrimidinone core is critical for its immunomodulatory activity, suggesting core modifications drastically alter bioactivity .

Biological Activity

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound characterized by its unique structural features, including a thiazolo[4,5-d]pyridazin core fused with a thiophene ring and an acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4O2S2C_{18}H_{14}N_{4}O_{2}S_{2}, with a molecular weight of 382.5 g/mol. The structure can be represented as follows:

Structure C18H14N4O2S2\text{Structure }\text{C}_{18}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}_{2}

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have reported its cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential in inhibiting microbial growth.

Anticancer Activity

The anticancer properties of this compound were evaluated through in vitro assays against different cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 6.90 μM to 51.46 μM, depending on the specific cell line tested.

Case Studies

  • Study on MCF-7 Cell Line :
    • IC50 Values : Compounds derived from thiazolo[4,5-d]pyridazine showed IC50 values of 10.39 μM to 14.34 μM.
    • Mechanism of Action : The mechanism may involve apoptosis induction and cell cycle arrest.
  • Comparison with Standard Drugs :
    • In comparative studies with doxorubicin (a standard chemotherapy agent), the compound exhibited comparable or superior cytotoxicity against certain cancer types, suggesting its potential as a novel anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. Preliminary results indicated that it possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Key Findings

  • The compound inhibited bacterial growth at concentrations lower than those required for standard antibiotics.
  • Further studies are needed to elucidate the specific mechanisms of action against microbial targets.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications in the thiazolo[4,5-d]pyridazine structure can significantly influence biological activity. For example:

Compound NameStructural FeaturesBiological Activity
Compound AThiazole ringAnticancer
Compound BThiophene substituentAntimicrobial

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazin core. Critical steps include:

  • Thiazole ring formation : Phosphorus pentasulfide (P₄S₁₀) is used to convert carbonyl groups to thioamides .
  • Acetamide coupling : Acyl chlorides or active esters react with amines under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the acetamide moiety .
  • Thiophene substitution : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution is employed to attach the thiophen-2-yl group . Optimization of yields (typically 50–70%) requires precise control of temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How is structural characterization performed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene and acetamide groups. For example, the thiophene proton signals appear as doublets at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 359.08 for C₁₅H₁₂N₄O₂S₂) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the thiazolo-pyridazin core .

Q. What initial biological screening assays are recommended?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to controls like doxorubicin .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for the thiophene substituent?

  • Substituent variation : Synthesize analogs with phenyl, furan, or halogenated aryl groups (e.g., 4-fluorophenyl) to compare bioactivity .
  • Activity profiling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters of substituents with IC₅₀ values in kinase assays (Table 1) .

Table 1 : SAR of Thiophene Analogues

SubstituentIC₅₀ (EGFR kinase, nM)LogP
Thiophen-2-yl12.3 ± 1.22.8
Phenyl45.6 ± 3.13.5
4-Fluorophenyl28.9 ± 2.43.1

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay validation : Ensure consistency in cell line passage numbers, serum concentrations, and incubation times .
  • Purity analysis : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Computational docking : Compare binding modes in EGFR (PDB: 1M17) to identify critical interactions (e.g., hydrogen bonds with Met793) .

Q. How can computational modeling guide mechanistic studies?

  • Molecular dynamics simulations : Analyze stability of the compound-enzyme complex (e.g., RMSD < 2.0 Å over 100 ns) .
  • ADMET prediction : Use tools like SwissADME to optimize logP (ideal range: 2–4) and reduce hepatotoxicity risks .
  • Free energy calculations : Predict binding affinities (ΔG) using MM/GBSA for lead optimization .

Q. What methods improve solubility and formulation stability?

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility (target: ≥1 mg/mL) .
  • Solid dispersion : Spray-drying with PVP-K30 to stabilize amorphous forms and prevent crystallization .
  • pH-solubility profiling : Determine pKa (e.g., 8.2 for the pyridazin ring) to optimize buffer conditions .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂(dppf) for cross-coupling efficiency .
  • Flow chemistry : Implement continuous flow reactors to reduce side reactions (e.g., dimerization) .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation .

Q. What analytical techniques validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Confirm compound binding to EGFR by measuring protein melting shifts (ΔTm ≥ 2°C) .
  • Western blotting : Quantify phosphorylation inhibition (e.g., p-EGFR Tyr1068) at 10 µM dose .

Q. How to address metabolic instability in preclinical models?

  • Liver microsome assays : Identify major metabolites (e.g., hydroxylation at C7) using LC-MS/MS .
  • Deuterium incorporation : Stabilize labile positions (e.g., methyl group) to reduce CYP450-mediated degradation .

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